Pyrazine diazohydroxide

描述

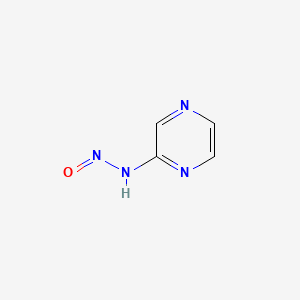

Structure

2D Structure

属性

CAS 编号 |

103829-56-7 |

|---|---|

分子式 |

C4H4N4O |

分子量 |

124.1 g/mol |

IUPAC 名称 |

N-pyrazin-2-ylnitrous amide |

InChI |

InChI=1S/C4H4N4O/c9-8-7-4-3-5-1-2-6-4/h1-3H,(H,6,7,9) |

InChI 键 |

AUWFXUHWMBMPTI-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)NN=O |

规范 SMILES |

C1=CN=C(C=N1)NN=O |

保质期 |

Bulk: The rate of degradation was variable, ranging from =14% at room temperature in light conditions to ~4% under dark conditions. At 50 °C under light conditions, degradation averaged ~4 %. There was no apparent degradation at 50 ° C in the dark. Solution: In reagent grade water, the t1/2 was calculated to be ~27.6 hr. In phosphate buffer at pH 7.32, tilt was found to be 91 min. In borate buffer at pH 8.98, tilt was found to be 53.8 hr. |

溶解度 |

Water > 9.3 (mg/mL) Buffer, pH 4 > 15.2 (mg/mL) Buffer, pH 9 > 12.8 (mg/mL) Ethanol 7.2 - 14.4 (mg/mL) Dimethylacetamide > 17.4 (mg/mL) DMSO > 18.7 (mg/mL) Chloroform < 0.9 (mg/mL) Ethyl acetate < 0.7 (mg/mL) t-Butanol < 1.1 (mg/mL) |

同义词 |

diazohydroxide NSC 361456 NSC-361456 pyrazine-2-diazohydroxide PZDH cpd |

产品来源 |

United States |

Synthetic Methodologies for Pyrazine Diazohydroxide and Analogues

Direct Diazotization Approaches for Pyrazine (B50134) Amines

The most conventional route to pyrazine diazohydroxide is through the direct diazotization of an aminopyrazine precursor. This reaction typically involves treating the amine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The aminopyrazine, being a weakly basic heteroaromatic amine, presents unique challenges compared to its carbocyclic aniline (B41778) counterparts. researchgate.net The electron-withdrawing nature of the pyrazine ring reduces the nucleophilicity of the amino group, often requiring carefully controlled and sometimes harsh reaction conditions to achieve successful diazotization. researchgate.netnptel.ac.in

The process begins with the formation of a nitrosating agent, typically nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid. This agent then reacts with the aminopyrazine to form a diazonium salt. Subsequent treatment with a base or adjustment of the pH leads to the formation of the target diazohydroxide. A specific synthesis for the sodium salt of this compound (identified as NSC-361456) has been described, highlighting its development for potential anti-tumor activity. nih.gov

Research into the diazotization of 2-aminopyrazine (B29847) with various aryldiazonium salts has shown that the reaction can proceed efficiently under ambient temperature in polar solvents like DMSO. clockss.org The electrophilicity of the diazonium salt plays a crucial role, with electron-withdrawing groups on the aryl ring leading to excellent yields of the resulting azo compounds. clockss.org While this study focuses on azo coupling, the initial diazotization of the amine is the critical first step.

The general unreactivity of the amino group in a pyrazine ring under certain standard diazotization conditions has been noted. sci-hub.ru For instance, attempts to convert the diazonium intermediate to a halogenated pyrazine can be outcompeted by rapid hydroxydediazoniation (hydrolysis of the diazonium salt to a hydroxyl-pyrazine). sci-hub.ru This highlights the inherent instability of the pyrazine diazonium intermediate, which readily reacts with water.

A study on a one-step aprotic diazotization-iodination of aromatic and heterocyclic amines provides a relevant protocol. organic-chemistry.org This method uses a system of potassium iodide (KI), sodium nitrite (NaNO₂), and p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) at room temperature. organic-chemistry.org This approach is advantageous as it avoids low temperatures and aqueous media, which can be problematic for sensitive heterocyclic amines like aminopyrazine. organic-chemistry.org

Table 1: Conditions for Diazotization of Aminopyrazine Derivatives

| Precursor | Reagents | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | Aryldiazonium salts | DMSO, Room Temp, 3h | Diazobenzene derivatives | up to 98% | clockss.org |

| 2-Aminopyrazine | NaNO₂, HBF₄, then heat | H₂O, 0 °C then heat | Fluoropyrazine (via Schiemann reaction) | Not specified | nptel.ac.in |

| 2-Aminopyrazine | NaNO₂, p-TsOH, KI | Acetonitrile, Room Temp | Iodopyrazine | Good yields | organic-chemistry.org |

| Amino-cyanopyrazine | NaNO₂, HCl | Aqueous, 0-5 °C | Chloropyrazine (via Sandmeyer reaction) | 81% | researchgate.net |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazines, to reduce environmental impact and improve efficiency. tandfonline.comtandfonline.comresearchgate.netajgreenchem.com

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and catalysts in organic synthesis. researchgate.net Their properties, such as low vapor pressure, thermal stability, and tunable acidity, make them suitable for a range of reactions, including diazotization. ijcce.ac.irijcce.ac.ir

Brønsted acidic ionic liquids have been successfully used as both the solvent and catalyst for the diazotization of various aromatic amines. ijcce.ac.irijcce.ac.ir For example, N-methyl-2-pyrrolidonium hydrosulfate ([H-NMP]HSO₄) has been employed for the one-pot diazotization-iodination of anilines at room temperature, eliminating the need for strong inorganic acids and low temperatures. ijcce.ac.ir This methodology offers a milder and more environmentally friendly approach that could be adapted for aminopyrazine diazotization. The diazonium salts formed in this ionic liquid are noted to be stable at room temperature. ijcce.ac.ir

Another approach involves immobilizing an acidic ionic liquid on a solid support, such as silica-coated magnetite nanoparticles. rsc.orgrsc.org This creates a heterogeneous catalyst that is easily separable from the reaction mixture by magnetic decantation, allowing for its reuse. rsc.org This system has been shown to be effective for the diazotization-halogenation of aromatic amines under solvent-free conditions, presenting a significant advancement in sustainable chemical processing. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product selectivity. scispace.commdpi.com This technique has been successfully applied to the synthesis of various pyrazine derivatives. rsc.orgrsc.org

One study reports the rapid synthesis of poly(hydroxyalkyl)pyrazines via microwave irradiation using reactive eutectic media, which serves as both reactant and solvent. rsc.orgrsc.org This method achieves maximum yields in as little as three minutes at 120°C, showcasing a significant rate enhancement over conventional heating. rsc.org Other work describes the solvent-free and catalyst-free microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines, highlighting the efficiency and convenience of this methodology for creating fused pyrazine systems. mdpi.com The coupling of microwave heating with other green techniques, such as fluorous synthesis, has also been explored to streamline the production and purification of pyrazine libraries. scispace.com These examples demonstrate the considerable potential of microwave technology to accelerate the synthesis of pyrazine-based compounds, including intermediates like this compound.

Table 2: Green Synthesis Approaches for Pyrazine Derivatives and Related Reactions

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Ionic Liquid Catalysis | Room temperature reaction; reusable catalyst; no strong inorganic acid. | Diazotization-iodination of aromatic amines using [H-NMP]HSO₄. | ijcce.ac.ir |

| Supported Ionic Liquid | Heterogeneous catalyst (Fe₃O₄@SILnP); solvent-free; easy separation. | Diazotization–iodination of aromatic amines. | rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates (minutes); solvent-less conditions; improved atom economy. | Synthesis of poly(hydroxyalkyl)pyrazines in eutectic media. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Solvent and catalyst-free; short reaction times; good yields. | Synthesis of quinoxalines and pyrido[2,3b]pyrazines. | mdpi.com |

Synthetic Challenges and Optimization Strategies

The synthesis of this compound is not without its difficulties. The primary challenge stems from the electronic properties of the pyrazine ring and the stability of the intermediates.

Challenges:

Low Basicity of the Amine: The electron-deficient nature of the pyrazine ring deactivates the exocyclic amino group, making it less nucleophilic and harder to diazotize than anilines. researchgate.net This often necessitates the use of stronger acids or more potent nitrosating agents. researchgate.net

Instability of the Diazonium Salt: Heteroaromatic diazonium salts are often less stable than their aryl counterparts. The pyrazine diazonium cation is highly susceptible to nucleophilic attack, particularly by water, leading to rapid decomposition into the corresponding hydroxypyrazine. sci-hub.ru This side reaction can significantly lower the yield of the desired diazohydroxide or subsequent products.

Competitive Reactions: In multifunctional pyrazines, achieving regioselective diazotization can be difficult if other reactive sites are present. sci-hub.ru

Optimization Strategies:

Aprotic and Anhydrous Conditions: Performing the diazotization in non-aqueous solvents like acetonitrile can prevent the premature hydrolysis of the diazonium salt. organic-chemistry.org The use of reagents like tert-butyl nitrite or the development of aprotic diazotization systems (e.g., NaNO₂/p-TsOH) are effective strategies. organic-chemistry.orgnumberanalytics.com

Solvent Selection: For coupling reactions following diazotization, polar aprotic solvents such as DMSO have been shown to be superior, enhancing the solubility of the diazonium salt and promoting higher yields. clockss.org

Temperature Control: While many diazotizations are run at 0-5 °C to improve the stability of the diazonium salt, room temperature protocols using stabilizing media like ionic liquids have been developed to simplify the procedure. ijcce.ac.ir

Catalyst Development: The use of novel catalysts, including copper(I) or iron(III) salts, is an area of ongoing research to improve the efficiency and selectivity of diazotization reactions under milder conditions. numberanalytics.com

Stereoselective Synthesis Considerations

For the parent compound, this compound, which is achiral, stereoselective synthesis is not a relevant concern. However, stereoselectivity becomes a critical factor in the synthesis of more complex, functionalized pyrazine analogues that possess stereogenic centers.

The introduction of chiral substituents onto the pyrazine core or the construction of fused ring systems often requires stereocontrolled synthetic methods. For example, the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, which are important scaffolds in medicinal chemistry, involves considerations of regio- and stereoselectivity. researchgate.net

Modern synthetic methods are increasingly focused on achieving high levels of stereocontrol. Gold(I)-catalyzed regioselective annulation has been used to create densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from chiral Ugi adducts. acs.orgnih.gov Similarly, transition-metal-free strategies have been developed for the stereoselective synthesis of tetrahydropyridino- and deazepano-pyrrolo[1,2-c]imidazolidines, which are complex fused heterocyclic systems. bohrium.com

Reaction Mechanisms and Pathways of Pyrazine Diazohydroxide

Decomposition Mechanisms

The stability of pyrazine (B50134) diazohydroxide is highly dependent on the surrounding chemical environment, particularly pH and temperature. Its decomposition can proceed through distinct pathways, leading to a variety of products.

pH-Dependent Decomposition Pathways

The decomposition of pyrazine diazohydroxide is notably influenced by the pH of the medium. Under physiological conditions, it exhibits greater stability compared to its pyridine (B92270) analogue. nih.gov The sodium salt of this compound has a reported half-life of approximately 100 minutes at pH 7.4. nih.gov

Table 1: Half-life of this compound, Sodium Salt at Physiological pH

| pH | Half-life (minutes) |

| 7.4 | ~100 |

Data sourced from clinical and pharmacokinetic studies. nih.gov

Thermal Decomposition Studies

While specific thermal decomposition studies on this compound are not extensively documented in the literature, the thermal behavior of related pyrazine compounds provides insight into potential degradation pathways. The thermal decomposition of pyrazine derivatives often involves multi-stage processes. chempap.org For this compound, heating is expected to induce the homolytic cleavage of the N-O bond, which could lead to the formation of a pyrazinyl radical and a hydroxyl radical. Alternatively, concerted elimination of water and dinitrogen could occur. The final products of thermal decomposition are likely to be complex, arising from subsequent reactions of the initially formed reactive species. Studies on the thermal degradation of di(pyrazine)silver(II) peroxydisulfate (B1198043) show the release of pyrazine and SO3 at elevated temperatures, indicating the pyrazine ring's stability up to a certain point. chempap.org

Formation of Reactive Intermediates

The decomposition of this compound is a gateway to the formation of highly reactive intermediates, which are key to its chemical reactivity.

Nitrene Formation Pathways

The generation of a pyrazinylnitrene from this compound is a plausible, though not directly observed, pathway. Heterocyclic nitrenes are known intermediates in various reactions. One potential route could involve the rearrangement of the initially formed diazonium ion, although this is less common for aryl diazonium species. A more likely, though speculative, pathway could involve a concerted loss of hydroxide (B78521) and dinitrogen from the diazohydroxide, a process that would be highly dependent on the specific reaction conditions. The formation of nitrenes from azides is a well-established method, and while this compound is not an azide, the potential for nitrene generation contributes to its theoretical reactivity profile.

Aryl Cation Generation

The formation of a pyrazinyl aryl cation is a more commonly proposed pathway in the decomposition of this compound, particularly in acidic media. As mentioned, the loss of dinitrogen from the pyrazinyldiazonium ion leads directly to the formation of this high-energy species. The pyrazine ring, being electron-deficient, would further destabilize the positive charge, making this a highly reactive cation. The reactivity of this aryl cation would be dominated by its electrophilic nature, readily reacting with any available nucleophiles in the reaction medium.

Electrophilic and Nucleophilic Reactivity Profiles

The pyrazine ring itself dictates the fundamental reactivity of the molecule. The presence of two electron-withdrawing nitrogen atoms makes the pyrazine ring generally resistant to electrophilic attack and susceptible to nucleophilic substitution. slideshare.net

The this compound moiety introduces a site for potential electrophilic attack at the oxygen atom of the hydroxide group. However, the dominant reactivity is expected to stem from the decomposition products. The generated pyrazinyl cation is a potent electrophile, readily undergoing reactions with a wide range of nucleophiles.

Conversely, direct nucleophilic attack on the pyrazine ring of this compound is also a feasible reaction pathway. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by strong nucleophiles. Halogenated pyrazines, for instance, readily undergo nucleophilic substitution. thieme-connect.de While the diazohydroxide is not a typical leaving group for nucleophilic aromatic substitution, its decomposition can be catalyzed by nucleophiles.

Table 2: General Reactivity of the Pyrazine Ring

| Reaction Type | Reactivity |

| Electrophilic Substitution | Generally unreactive due to the deactivating effect of the nitrogen atoms. slideshare.net |

| Nucleophilic Substitution | Favorable, especially with good leaving groups on the ring. slideshare.netthieme-connect.de |

Ligand Coupling Reactions

Ligand coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazine chemistry, cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are employed to synthesize a variety of substituted pyrazines. researchgate.net For instance, tetrachloropyrazine can undergo Suzuki-Miyaura reactions to yield tetraaryl- and tetraalkenylpyrazines. researchgate.net Similarly, the introduction of methyl and phenyl groups onto the pyrazine ring can be achieved via Suzuki-Miyaura coupling.

However, there is a notable lack of specific documented examples of this compound itself participating as a substrate in ligand coupling reactions where the diazohydroxide or the in situ-generated diazonium group acts as a leaving group. While the pyrazine-2-diazonium ion is a key intermediate in the decomposition of this compound, its subsequent reactions are predominantly characterized as nucleophilic substitutions rather than formal cross-coupling cycles. The high reactivity and potential instability of the diazonium intermediate may complicate its participation in the typical catalytic cycles of ligand coupling reactions.

One related area of study involves the stabilization of diazotate intermediates through coordination to a metal center. For example, palladium(II)-stabilized pyridine-2-diazotates have been synthesized and characterized, though this does not directly represent a ligand coupling reaction of the free diazohydroxide.

Solvent Effects on Reaction Kinetics and Product Distribution

The solvent system and, more critically, the pH of the medium play a crucial role in the reaction kinetics and the distribution of products from the decomposition of this compound. The stability of the compound is highly pH-dependent, a characteristic that distinguishes it from other members of the diazohydroxide family.

The decomposition pathway proceeds via the formation of the pyrazine-2-diazonium ion. In acidic conditions, particularly in the presence of chloride ions, this intermediate readily undergoes nucleophilic substitution to form 2-chloropyrazine. thegoodscentscompany.com This specific product formation highlights the influence of the solvent composition on the reaction outcome.

Detailed kinetic studies have quantified the stability of this compound under various conditions. The half-life of the compound varies significantly with pH and the buffering agent used. For instance, in an aqueous solution, the half-life is approximately 27.6 hours. This stability changes dramatically in buffered solutions.

| Solvent/Buffer | pH | Half-life (t½) |

|---|---|---|

| Reagent Grade Water | Not Specified | ~27.6 hours |

| Phosphate (B84403) Buffer | 7.32 | 91 minutes |

| 0.1 M Sodium Phosphate Buffer | 6.0 | 5 minutes |

| 0.1 M Sodium Phosphate Buffer | 8.0 | 480 minutes |

| Borate (B1201080) Buffer | 8.98 | 53.8 hours |

The data clearly indicates that the compound is significantly less stable in acidic to neutral phosphate buffers compared to water or a more basic borate buffer. The enhanced stability at higher pH values is a key feature of this compound. This pH-dependent reactivity is a defining characteristic that sets it apart from its pyridine analogs.

Theoretical and Computational Investigations

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. For pyrazine (B50134) derivatives, DFT has been employed to predict redox activation pathways, which is relevant to understanding the biological activity of compounds like pyrazine diazohydroxide.

Electronic Structure Analysis

A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electrophilic and nucleophilic sites on the molecule, providing insights into its interaction with biological targets.

Prediction of Reaction Energy Profiles and Transition States

The decomposition of this compound, particularly the formation of the reactive pyrazine diazonium ion, is a critical aspect of its chemical behavior. Computational methods could be used to model this reaction, calculating the energy profile along the reaction coordinate. This would involve identifying the transition state structure and determining the activation energy for the decomposition process. Such calculations would provide a quantitative understanding of the compound's stability and reactivity under different conditions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory offers insights into the electronic properties and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyrazine itself, the presence of a low-lying unoccupied π-molecular orbital is a key feature influencing its properties. semanticscholar.org A similar analysis for this compound would be highly informative.

A hypothetical table of key electronic properties that could be generated from such a study is presented below.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Provides information on the overall polarity of the molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment, such as solvent molecules or biological macromolecules.

Conformational Analysis

The diazohydroxide group can exist in different conformations (e.g., cis and trans isomers with respect to the N=N bond, and different orientations of the hydroxyl group). MD simulations can be used to explore the potential energy surface of this compound and identify the most stable conformers. Understanding the preferred conformation is essential as it dictates how the molecule interacts with its surroundings.

Solvent Interaction Modeling

The stability and reactivity of this compound are known to be influenced by the solvent, particularly pH. MD simulations in an explicit solvent, such as water, would provide a detailed picture of the solvation shell around the molecule. These simulations can reveal how water molecules interact with the different functional groups of this compound through hydrogen bonding and other non-covalent interactions. This information is critical for understanding its behavior in aqueous biological environments.

A hypothetical data table summarizing findings from a conformational analysis is shown below.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (° N-N-O-H) |

| trans, anti | 0.0 | 180 |

| trans, syn | 1.2 | 0 |

| cis, anti | 4.5 | 180 |

| cis, syn | 5.8 | 0 |

Mechanistic Predictions via Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of this compound. Theoretical studies predict that the primary reactive pathway involves its decomposition to form a highly reactive pyrazine diazonium ion. This process is understood to be pH-dependent, a characteristic that distinguishes it from other related diazohydroxide compounds.

The decomposition mechanism is initiated by the protonation of the diazohydroxide, followed by the loss of a water molecule to generate the pyrazine diazonium cation. This cation is a potent electrophile and serves as the key intermediate in subsequent reactions. Computational models, such as semiempirical (MOPAC) analysis and higher-level DFT calculations, are employed to map the potential energy surface of this decomposition. dtic.milrsc.org These methods allow for the calculation of activation energy barriers and the geometries of transition states and intermediates along the reaction coordinate. dtic.milrsc.org

For analogous compounds like N'-nitrosonornicotine (NNN), DFT calculations have shown that the decomposition of hydroxylating intermediates to form diazohydroxides has free energy barriers in the range of 18-20 kcal/mol. nih.govwisdomlib.org This diazohydroxide rapidly transforms into a diazonium ion pair, which can then readily participate in alkylation reactions with nucleophiles, such as DNA bases, with very low subsequent activation barriers (0.86 to 4.72 kcal/mol). dtic.milnih.gov Theoretical models propose that the alkyldiazonium ion, rather than a carbocation formed from its further decomposition, is the more likely ultimate reactive species in these alkylation reactions. dtic.mil

The predicted mechanistic steps, informed by computational studies on related diazohydroxide-forming compounds, are summarized below.

| Step | Description | Computational Method | Key Findings |

| 1. Protonation | The this compound is protonated in an acidic medium. | DFT | Facilitates the subsequent loss of water. |

| 2. Decomposition | The protonated species eliminates a water molecule to form the pyrazine diazonium ion. | DFT, MOPAC | This is the rate-determining step, with calculated activation energies defining the compound's stability. dtic.milnih.gov |

| 3. Nucleophilic Attack | The pyrazine diazonium ion, a powerful electrophile, reacts with available nucleophiles. | DFT | Low energy barriers for reactions with biological nucleophiles, indicating high reactivity. dtic.milnih.gov |

These computational predictions are crucial for understanding the compound's mode of action, particularly its role as a potential alkylating agent. The models highlight the formation of the pyrazine diazonium ion as the central event governing its chemical reactivity.

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in elucidating the structure-reactivity relationships of this compound, connecting its molecular architecture to its chemical behavior. The electronic properties of the pyrazine ring are a dominant factor in these relationships.

The pyrazine ring is a 6π-electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-para arrangement. This electron deficiency influences the entire molecule and is a key determinant of reactivity. Computational methods like DFT are used to quantify these electronic effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and charge distribution. cuny.edu

For pyrazine derivatives, these calculations reveal how substituents on the ring can modulate the electronic properties and, consequently, the reactivity. researchgate.net In the case of this compound, the electron-withdrawing nature of the pyrazine ring is predicted to stabilize the diazohydroxide functional group to some extent, while also increasing the electrophilicity of the resulting pyrazine diazonium ion upon decomposition. This balance between stability and reactivity is a key feature. The enhanced stability compared to its pyridine (B92270) analog under physiological conditions has been noted, a difference attributed to the distinct electronic environment created by the second nitrogen atom in the pyrazine ring.

The table below outlines key structure-reactivity principles for this compound derived from computational insights on pyrazine and diazohydroxide systems.

| Structural Feature | Influence on Reactivity | Computational Insights |

| Pyrazine Ring (1,4-Diazine) | The two nitrogen atoms create an electron-deficient aromatic system. This enhances the electrophilicity of the resulting diazonium ion. | MEP maps show positive potential on the ring carbons. Low-lying LUMO energy indicates susceptibility to nucleophilic attack. cuny.edu |

| Diazohydroxide Group | This group is the precursor to the highly reactive diazonium ion. Its stability and decomposition kinetics are pH-dependent. | DFT calculations can model the protonation state and the energy barrier for N-O bond cleavage to form the diazonium ion. |

| Substituent Position | The position of the diazohydroxide group (e.g., at C2) relative to the ring nitrogens affects the electronic distribution and steric hindrance. | Calculations of charge density and orbital coefficients can predict the most reactive sites on the molecule. researchgate.net |

| Comparison to Analogs | The pyrazine moiety confers greater stability at physiological pH compared to single-heteroatom rings like pyridine diazohydroxide. | Comparative DFT studies can quantify differences in decomposition barriers and intermediate stabilities. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For pyrazine (B50134) diazohydroxide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous signal assignment and structural confirmation.

The proton (¹H) NMR spectrum of pyrazine diazohydroxide is expected to show distinct signals for the three protons on the pyrazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the diazohydroxide substituent, these aromatic protons would likely resonate in the downfield region, typically between δ 7.5 and 9.0 ppm. cdnsciencepub.comcdnsciencepub.com The specific chemical shifts and coupling constants (J-values) would be crucial in determining the substitution pattern.

The carbon-¹³ (¹³C) NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyrazine ring are expected to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the nitrogen atoms and the diazohydroxide group. acs.org The carbon atom directly attached to the diazohydroxide group would likely be the most deshielded.

Advanced 2D NMR techniques would be instrumental in assembling the structural puzzle. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the pyrazine ring, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be key to identifying longer-range (2-3 bond) correlations, for instance, between the pyrazine protons and the carbon atom of the diazohydroxide group, confirming the position of this substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for similar pyrazine and diazo compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.0 - 8.5 | - |

| H-5 | 8.5 - 9.0 | - |

| H-6 | 8.0 - 8.5 | - |

| C-2 | - | 150 - 160 |

| C-3 | - | 135 - 145 |

| C-5 | - | 145 - 155 |

| C-6 | - | 135 - 145 |

NMR spectroscopy is also invaluable for monitoring the synthesis of this compound and identifying any reaction intermediates. For example, during its synthesis via diazotization of an aminopyrazine, the disappearance of the signals corresponding to the starting amine and the appearance of new signals corresponding to the diazohydroxide product could be tracked. researchgate.net Unstable intermediates, such as a diazonium salt, might be observable at low temperatures, characterized by highly deshielded nitrogen signals in ¹⁵N NMR spectroscopy. acs.orgnih.gov

Mass Spectrometry (MS) and Tandem MS for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. A characteristic fragmentation pathway for diazo compounds is the loss of a neutral nitrogen molecule (N₂), which would result in a prominent [M - 28]⁺ ion. researchgate.netresearchgate.net The subsequent fragmentation of this ion would likely involve the cleavage of the pyrazine ring, leading to smaller fragment ions that could be diagnostic for the pyrazine core. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) would be used to further investigate the fragmentation pathways. By selecting the [M - 28]⁺ ion and subjecting it to further fragmentation, a detailed map of its decomposition products could be generated, providing strong evidence for the proposed structure. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are based on the most common isotopes.

| Ion | Predicted m/z | Description |

| [C₄H₄N₄O]⁺ | 124 | Molecular Ion |

| [C₄H₄N₂O]⁺ | 96 | Loss of N₂ |

| [C₃H₃N]⁺ | 53 | Fragment from pyrazine ring cleavage |

| [C₂H₂]⁺ | 26 | Further fragmentation |

Integrating ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions. This technique could be particularly useful in the analysis of this compound to separate it from any potential isomeric impurities that would not be distinguishable by mass spectrometry alone. Furthermore, IMS can provide information about the conformational flexibility of the molecule in the gas phase.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.saresearchgate.net

The IR and Raman spectra of this compound would be expected to show characteristic bands for the pyrazine ring and the diazohydroxide functional group. The pyrazine ring would exhibit a series of complex vibrations, including C-H stretching, C=C and C=N stretching, and ring breathing modes. researchgate.netmjcce.org.mk The diazohydroxide group (-N=N-OH) would be expected to show a characteristic N=N stretching vibration, typically in the region of 1400-1500 cm⁻¹. The O-H stretching vibration would likely appear as a broad band in the IR spectrum around 3200-3600 cm⁻¹, while the N-O stretch would be expected at lower wavenumbers. sci-hub.ruresearchgate.net

A comparison of the IR and Raman spectra would be beneficial, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and selection rules.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated values based on data for similar functional groups and compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| N=N | Stretching | 1400 - 1500 |

| C=N / C=C (ring) | Stretching | 1500 - 1600 |

| N-O | Stretching | 900 - 1000 |

| Pyrazine Ring | Breathing/Deformation | 800 - 1200 |

X-ray Crystallography for Solid-State Structure Determination

Although specific crystallographic data for this compound has not been detailed in the available research, a typical analysis would involve the following steps:

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a solvent.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then collected.

Structure Solution and Refinement: The collected data is processed to solve the crystal structure, revealing the atomic positions.

The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables. Below is an illustrative table of the kind of data that would be obtained for a pyrazine derivative.

Table 1: Illustrative Crystallographic Data for a Pyrazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.89 Å, b = 9.54 Å, c = 14.21 Å |

| α = 90°, β = 97.5°, γ = 90° | |

| Volume | 521.9 ų |

| Z | 4 |

| Calculated Density | 1.58 g/cm³ |

| Key Bond Lengths (Å) | C-N (ring): 1.33, N=N: 1.25, N-O: 1.30 |

| Key Bond Angles (°) | C-N-C (ring): 116, N-N-O: 112 |

Note: This data is representative of a pyrazine derivative and is not the actual data for this compound.

Integration of Experimental and Computational Spectroscopic Data

To gain a deeper understanding of the vibrational and electronic properties of this compound, experimental spectroscopic data is often integrated with computational modeling. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecule's functional groups and connectivity. uohyd.ac.inresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. researchgate.net By creating a theoretical model of the molecule, researchers can calculate expected vibrational frequencies and NMR chemical shifts. These calculated values are then compared with the experimental data. This integrated approach allows for a more confident assignment of spectral features and can provide insights into the molecule's conformational preferences and electronic structure. For many pyrazine derivatives, this combination of experimental and computational work has been crucial for a thorough characterization. researchgate.netresearchgate.net

A typical workflow would involve:

Acquisition of Experimental Spectra: Recording the FT-IR, Raman, and NMR spectra of this compound.

Computational Modeling: Performing DFT calculations to optimize the geometry of the molecule and predict its spectroscopic properties.

Comparative Analysis: Correlating the experimental and theoretical data to assign vibrational modes and chemical shifts accurately.

Below is an illustrative table comparing hypothetical experimental and calculated vibrational frequencies for a pyrazine derivative.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazine Derivative

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Calculated (DFT) | Assignment |

|---|---|---|---|---|

| O-H Stretch | 3450 | - | 3465 | Diazohydroxide O-H |

| C-H Stretch (Aromatic) | 3050 | 3055 | 3060 | Pyrazine ring C-H |

| N=N Stretch | 1580 | 1585 | 1575 | Diazo group |

| C=N Stretch (Ring) | 1520 | 1515 | 1525 | Pyrazine ring |

| N-O Stretch | 1300 | 1305 | 1295 | Diazohydroxide N-O |

Note: This data is representative of a pyrazine derivative and is not the actual data for this compound.

This integrated approach of combining advanced experimental techniques with computational chemistry provides a robust framework for the detailed elucidation of the structural and electronic properties of complex molecules like this compound.

Pyrazine Diazohydroxide in Chemical Transformations and Synthetic Applications

Role as a Precursor in Organic Synthesis

Pyrazine (B50134) diazohydroxide, chemically identified as N-pyrazin-2-ylnitrous amide nih.gov, has been synthesized and studied primarily for its biological activity. Its role as a precursor in organic synthesis is intrinsically linked to its identity as NSC-361456, a compound that underwent preclinical and clinical trials. The synthesis of pyrazine diazohydroxide itself is a notable chemical transformation, providing a starting point for potential further functionalization.

The core value of this compound as a precursor lies in its potential to generate a reactive pyrazine diazonium ion. This intermediate is the cornerstone of its biological action, where it is proposed to form DNA adducts, thereby inhibiting DNA synthesis. nih.gov In a synthetic context, this diazonium species could theoretically be trapped by various nucleophiles to introduce the pyrazine moiety into a diverse range of organic molecules. However, specific examples of this compound being used as a starting material for the total synthesis of other complex molecules are not extensively documented in publicly available literature. Its application has been predominantly geared towards its evaluation as a therapeutic agent.

Applications in Heterocyclic Ring System Construction

The construction of heterocyclic ring systems is a cornerstone of modern organic synthesis. While pyrazine itself is a fundamental building block for a vast array of more complex heterocyclic structures, such as pteridines and phenazines, the specific application of this compound in such constructions is a more specialized area. nih.govmdpi.com

Theoretically, the reactive diazonium ion generated from this compound could participate in cyclization reactions. For instance, intramolecular trapping of the diazonium cation by a suitably positioned nucleophile on a side chain could lead to the formation of fused pyrazine-containing heterocyclic systems. There are general methodologies for constructing 1,2,3-triazole-fused pyrazines, for example, by cyclizing a heterocyclic diamine with a nitrite (B80452). mdpi.com While conceptually related, direct evidence of this compound being employed in similar tandem or cyclization reactions to build new heterocyclic frameworks is scarce in the literature. Its reactivity profile suggests potential, but this remains a largely unexplored domain of its chemistry.

Catalytic Applications and Mechanistic Aspects

Currently, there is no significant body of evidence to suggest that this compound itself is used as a catalyst in organic reactions. Its primary mechanistic role is that of a pro-reagent, which, under physiological or specific chemical conditions, transforms into the highly reactive pyrazine diazonium ion.

The mechanism of its action as an antitumor agent has been the main focus of mechanistic studies. nih.gov The stability of this compound is pH-dependent. In aqueous solutions, particularly under neutral or acidic conditions, it is thought to protonate and subsequently lose water to form the pyrazine-2-diazonium cation. This cation is a potent electrophile, capable of reacting with biological nucleophiles like DNA bases.

From a synthetic standpoint, any "catalytic" application would likely involve the in-situ generation of the pyrazine diazonium ion, which could then participate in catalytic cycles, for example, in coupling reactions. However, the development of such catalytic systems featuring this compound has not been reported. The focus remains on its stoichiometric reactions driven by the irreversible loss of nitrogen gas from the diazonium intermediate.

Reactivity with Various Substrate Classes

The reactivity of this compound is dominated by the chemistry of its corresponding diazonium salt. Diazonium salts are versatile intermediates in organic synthesis, known to react with a wide array of substrates.

Table 1: Predicted Reactivity of this compound-Derived Diazonium Ion with Substrate Classes

| Substrate Class | Predicted Reaction Type | Potential Product |

| Nucleophiles (e.g., halides, cyanide) | Sandmeyer-type reaction | Halogenated or cyanated pyrazines |

| Water | Hydrolysis | 2-Hydroxypyrazine |

| Alkenes | Meerwein arylation | Pyrazinyl-substituted alkanes |

| Aromatic compounds | Gomberg-Bachmann reaction | Bipyrazinyls or pyrazinyl-aryls |

| Organometallic reagents | Cross-coupling reactions | Alkylated or arylated pyrazines |

While these reactions are well-established for aryldiazonium salts in general, specific studies detailing the reactivity of this compound with these substrate classes are limited. The electron-deficient nature of the pyrazine ring influences the reactivity of the diazonium group, potentially making it more susceptible to nucleophilic attack compared to simple benzene (B151609) diazonium salts. The inherent instability of the diazonium intermediate requires careful control of reaction conditions.

Design and Synthesis of Pyrazine-Derived Reagents

The design and synthesis of novel reagents based on the pyrazine scaffold is an active area of research, driven by the diverse biological activities of pyrazine derivatives. mdpi.comnih.gov While this compound itself is a reagent, its direct use to spawn a new class of pyrazine-derived reagents is not a well-documented field.

More commonly, functionalized pyrazines are synthesized through various other routes, such as the condensation of 1,2-diketones with 1,2-diamines or through modern cross-coupling methodologies. sioc-journal.cnorganic-chemistry.org Reagents designed for specific purposes, such as fluorescent probes or building blocks for coordination polymers, often incorporate the pyrazine core. nih.gov

The development of reagents from this compound would likely leverage the reactivity of the diazonium intermediate. For instance, coupling the diazonium salt to a solid support could create a resin-bound pyrazinylating agent. Similarly, the synthesis of pyrazinyl-iodonium salts from this compound could yield more stable and handleable reagents for pyrazinylation reactions. However, these remain speculative pathways, as the synthetic exploration of this compound beyond its medicinal applications appears to be limited.

Synthesis and Reactivity of Pyrazine Diazohydroxide Derivatives

Structural Modification Strategies of the Pyrazine (B50134) Scaffold

The synthesis of pyrazine diazohydroxide derivatives fundamentally begins with a substituted aminopyrazine. Therefore, strategies for modifying the pyrazine scaffold are centered on the synthesis of these key precursors. These strategies allow for the introduction of a wide array of substituents, which in turn modulate the electronic properties of the pyrazine ring.

Common synthetic routes to substituted aminopyrazines include:

Condensation Reactions: Classical methods often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. By using substituted versions of either reactant, various derivatives can be accessed.

From Iminodiacetonitrile (B147120) Derivatives: A versatile method involves contacting an iminodiacetonitrile derivative with a base and a suitable reagent, such as an aliphatic or aryl-substituted alkylamine, to form substituted 2-aminopyrazines google.com.

Modification of Pre-existing Pyrazine Rings: Functional groups on a pyrazine ring can be chemically altered. For instance, amidation of pyrazinecarboxylic acids followed by further functionalization is a common approach to introduce diverse substituents researchgate.net.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃, -C₂H₅) and alkoxy (-OCH₃) increase the electron density of the pyrazine ring through inductive and resonance effects. This increased electron density can affect the basicity of the ring nitrogens and the reactivity of the diazohydroxide moiety.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro (-NO₂), and cyano (-CN) groups decrease the electron density of the pyrazine ring. This modification significantly impacts the electrophilicity of the ring and the stability of intermediates formed during subsequent reactions nih.govmdpi.com.

These modifications are foundational for tuning the properties of the final this compound derivative.

| Strategy | Description | Example Reactants | Resulting Substituent |

|---|---|---|---|

| Condensation & Oxidation | Building the pyrazine ring from acyclic precursors. | Substituted α-diketone + 1,2-diaminoalkane | Alkyl, Aryl |

| Iminodiacetonitrile Chemistry | Cyclization of an iminodiacetonitrile derivative. google.com | Iminodiacetonitrile + Substituted Amine | Alkylamino, Arylalkylamino |

| Functional Group Interconversion | Modifying an existing substituted pyrazine. researchgate.net | 3-Aminopyrazine-2-carboxylic acid + Benzylamine | N-benzylcarboxamide |

Functional Group Introduction and Transformation on the Diazohydroxide Moiety

The introduction of the diazohydroxide group onto the pyrazine scaffold is achieved through the diazotization of a primary aromatic amine, specifically a substituted aminopyrazine byjus.com. This reaction is typically carried out by treating the aminopyrazine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–10 °C) organic-chemistry.org.

The mechanism involves the formation of a nitrosonium ion (NO⁺), which is attacked by the amino group. A series of proton transfers and water elimination steps leads to the formation of a pyrazinyl diazonium salt (Py-N₂⁺X⁻) byjus.com. These diazonium salts are key reactive intermediates organic-chemistry.org. The diazohydroxide is a tautomer of the N-nitrosamine intermediate formed during this process and exists in equilibrium with the diazonium ion in aqueous solution.

Transformations involving the diazohydroxide moiety can be viewed through the chemistry of the more stable diazonium salt precursor:

Replacement of the Diazo Group: The diazonium group is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide variety of nucleophiles. While the goal here is the diazohydroxide, this reactivity highlights the versatility of the diazonium intermediate. Sandmeyer (using copper(I) salts) and Schiemann reactions can introduce halides or other groups masterorganicchemistry.comlibretexts.org.

O-Alkylation/Acylation: The diazohydroxide, once formed, possesses a hydroxyl group that can potentially be functionalized. For instance, O-substituted diazeniumdiolates, which are related structures, are synthesized to control the release of nitric oxide (NO) nih.gov. This suggests that the this compound could be converted to corresponding ethers or esters under suitable conditions, thereby modifying its stability and decomposition pathway.

Reactivity Profiles of Substituted Pyrazine Diazohydroxides

The reactivity of substituted pyrazine diazohydroxides is largely dictated by the stability of the corresponding pyrazinyl diazonium ion and the electronic nature of the substituents on the pyrazine ring. The primary mode of reactivity involves the loss of dinitrogen (N₂), a thermodynamically very favorable process, to generate a highly reactive pyrazinyl cation or radical intermediate libretexts.org.

Influence of Substituents on Reactivity:

Derivatives with Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CN decrease the electron density on the pyrazine ring. This has a stabilizing effect on the diazonium salt intermediate by reducing the positive charge on the nitrogen atoms whiterose.ac.ukresearchgate.net. Consequently, these derivatives are generally more stable and less prone to spontaneous decomposition. Their reaction with nucleophiles might be slower due to the reduced electrophilicity of the pyrazinyl ring itself, but the stability of the diazonium salt makes them reliable intermediates.

Derivatives with Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ increase the electron density on the ring. This destabilizes the positively charged diazonium group, making these derivatives more reactive and thermally less stable whiterose.ac.uk. They are more likely to undergo rapid decomposition to lose N₂ and form the corresponding pyrazinyl cation.

Another key aspect of the reactivity profile of these compounds is their potential to release nitric oxide (NO) or nitroxyl (B88944) (HNO), a characteristic shared with related diazeniumdiolates nih.gov. The electronic properties of the pyrazine ring substituents directly influence the rate and mechanism of this release. An EWG, for example, can increase the redox potential, potentially altering the pathway of NO generation compared to a derivative with an EDG nih.gov.

Structure-Reactivity Correlations in Derivative Series

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) provide a framework for understanding the correlation between a molecule's structure and its reactivity semanticscholar.orgijournalse.orgnih.gov. For this compound derivatives, the reactivity is primarily correlated with the electronic and steric effects of the substituents on the pyrazine scaffold.

Key Correlations:

Stability of Diazonium Intermediate: The thermal stability of the pyrazinyl diazonium salt, a key intermediate, is directly correlated with the electronic nature of the ring substituents. EWGs generally increase stability, while EDGs decrease it. This can be quantified by correlating calculated molecular descriptors (e.g., partial atomic charges, dipole moment) with experimentally determined decomposition temperatures whiterose.ac.ukresearchgate.net.

Redox Potential and NO Release: The ease of oxidation or reduction of the pyrazine derivative is strongly dependent on the substituents. As demonstrated in studies of substituted pyrazines, EWGs increase the redox potential, while EDGs lower it nih.gov. This property is expected to correlate directly with the mechanism and rate of nitric oxide release, a critical aspect of the reactivity of diazohydroxides.

These correlations allow for the rational design of this compound derivatives with tailored reactivity profiles. By selecting appropriate substituents, one can fine-tune the compound's stability and its propensity to react via specific pathways.

| Substituent Type on Pyrazine Ring | Example | Effect on Diazonium Salt Stability | Predicted Effect on Reactivity (Decomposition/Substitution) | Predicted Effect on Redox Potential |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | Increased whiterose.ac.uk | Decreased | Increased nih.gov |

| Moderate Electron-Withdrawing | -Cl | Slightly Increased | Slightly Decreased | Slightly Increased |

| Electron-Donating | -CH₃ | Decreased | Increased | Decreased nih.gov |

| Strong Electron-Donating | -OCH₃ | Significantly Decreased whiterose.ac.uk | Significantly Increased | Significantly Decreased |

Mechanistic Insights into Interactions with Biological Systems

Molecular Recognition and Binding to Biological Macromolecules

Detailed studies specifically elucidating the molecular recognition and binding mechanisms of Pyrazine (B50134) diazohydroxide with biological macromolecules are not extensively available in the current scientific literature.

Protein Interaction Mechanisms (e.g., Hydrogen Bonding, π-Interactions)

Specific research detailing the protein interaction mechanisms for Pyrazine diazohydroxide, such as the formation of hydrogen bonds or π-interactions with specific amino acid residues, has not been reported. While pyrazine-based compounds, in general, are known to engage in such interactions due to their heteroaromatic nature, a detailed analysis for this compound is not available. nih.gov

Ligand-Receptor Binding Site Analysis

There is no specific ligand-receptor binding site analysis for this compound documented in published research. Computational or experimental studies identifying the precise binding pocket or interacting residues on a receptor protein are currently lacking.

Enzyme Inhibition Mechanisms at a Molecular Level

While this compound exhibits broad antineoplastic activity, specific studies identifying its direct molecular targets and detailing the mechanism of enzyme inhibition are not available. Research on related pyrazine compounds, such as Pyrazinamide (B1679903), has identified targets like fatty acid synthase I (FAS I) and mechanisms involving the inhibition of trans-translation, but these have not been confirmed for this compound. sciforum.netdntb.gov.ua One study noted that the cytotoxicity of this compound was increased when co-incubated with rat hepatic microsomes, though this effect did not appear to be mediated by typical cytochrome P450 pathways, leaving the specific enzymatic interactions unclear. researchgate.net

Interaction with Nucleic Acids: Mechanistic Aspects of DNA Synthesis Inhibition

The primary proposed mechanism of action for this compound is its ability to interfere with DNA, leading to the inhibition of DNA synthesis. symc.edu.cn The compound itself is a stable pro-drug that becomes activated to form a highly reactive intermediate.

The key mechanistic steps are believed to involve:

Formation of a Reactive Intermediate: this compound is thought to be activated, particularly under acidic conditions as may be found in the microenvironment of solid tumors, to form a reactive pyrazine diazonium ion. researchgate.netsymc.edu.cnnih.gov

DNA Adduct Formation: This reactive diazonium ion then acts as an alkylating agent, covalently binding to nucleic acids to form DNA adducts. symc.edu.cnnih.gov

Inhibition of DNA Synthesis: The formation of these adducts disrupts the normal structure and function of DNA, thereby inhibiting its replication and transcription processes, which ultimately contributes to the compound's cytotoxic effects. symc.edu.cn

This mechanism is consistent with its classification as an antineoplastic agent and explains its toxicity towards rapidly dividing cancer cells. nih.govcore.ac.ukresearchgate.net The activity of fused-ring heterocyclic compounds designed to function as DNA intercalating agents further supports the concept of pyrazine-based structures interacting directly with DNA. google.com

Table 1: Research Findings on the Interaction of this compound with Nucleic Acids

| Finding | Description | Supporting Evidence |

| Primary Mechanism | The proposed mechanism of action is the inhibition of DNA synthesis. | The compound was developed as an antitumor agent with this expected mode of action. symc.edu.cn |

| Active Species | Forms a reactive pyrazine diazonium ion that serves as the active agent. | This formation is catalyzed by acidic conditions, which increases the compound's cytotoxicity. researchgate.netsymc.edu.cnnih.gov |

| Molecular Interaction | The reactive intermediate forms covalent adducts with DNA. | This alkylating activity disrupts DNA replication and leads to cell death. symc.edu.cnnih.gov |

Role as a Biochemical Probe in Mechanistic Studies

Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a biochemical probe for mechanistic studies. The design of molecules for such purposes, for instance by attaching a fluorescent reporter, has been described for other pyrazine derivatives but not for this compound itself. nih.gov

Molecular Pathways in Synthetic Biology Applications

There is no reported application of this compound within the field of synthetic biology. Research in this area has focused on engineering microbial pathways for the biosynthesis of other pyrazine derivatives, but not this compound. sciforum.nettugraz.at

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The original synthesis of pyrazine (B50134) diazohydroxide has been documented, but the future necessitates the development of more efficient, scalable, and environmentally benign synthetic methodologies. nih.gov Drawing inspiration from broader advances in pyrazine chemistry, several promising routes could be explored.

Table 1: Potential Enhancements in Synthesis

| Technique | Potential Advantage | Relevant Research Area |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of pyrazinamide (B1679903) derivatives researchgate.net, N-substituted pyrazines mdpi.com |

| Ionic Liquid Catalysis | "Green" chemistry, atom economy | Synthesis of polycyclic pyrazines ppor.az |

Exploration of Advanced Computational Models for Complex Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the complex reactivity of pyrazine diazohydroxide. Future research will likely leverage advanced modeling to elucidate its behavior at a molecular level.

Density Functional Theory (DFT) calculations, which have already been used to probe the reaction mechanisms of other pyrazine syntheses, can be applied to model the transition states and energy profiles of this compound's formation and decomposition. ppor.az This would provide critical insights into its stability, a key factor mentioned in early studies. nih.govnih.gov The proposed mechanism of action involves the formation of a reactive pyrazine diazonium ion. nih.gov Computational models can simulate the generation of this ion and its subsequent interaction with biological macromolecules like DNA, helping to validate and refine this hypothesis.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully used to correlate the structure of pyrazine derivatives with their herbicidal activity, could be developed for this compound analogues. mdpi.com Such models would accelerate the discovery of new derivatives with enhanced or targeted biological activity by predicting their efficacy before undertaking complex synthesis.

Mechanistic Elucidation of Underexplored Reactions

While the proposed mechanism of action for this compound involves its conversion to a pyrazine diazonium ion that forms DNA adducts, the specific details of this process are an area ripe for investigation. nih.gov The general mechanism for the conversion of an amine to a diazohydroxide and then to a diazonium salt is well-understood. byjus.com However, the specific reactivity of the pyrazine diazonium ion, influenced by the electron-withdrawing nature of the pyrazine ring, requires dedicated study.

Future research should focus on unequivocally identifying the specific DNA adducts formed. This involves sophisticated analytical techniques to isolate and characterize the products of the reaction between this compound and nucleotides or DNA strands. Understanding the preferred sites of adduction on DNA and the structure of the resulting complexes is crucial for explaining its biological effects. Furthermore, investigating potential side reactions and the metabolism of the compound in biological systems will provide a more complete picture of its mechanism. mdpi.comnih.gov

Design of this compound-Based Materials

A significant emerging area is the application of this compound as a building block for novel functional materials. The inherent reactivity of the diazohydroxide moiety, particularly its ability to generate a highly reactive diazonium ion, is a key feature that could be harnessed. nih.govbyjus.com

Diazonium salts are widely used in materials science for surface modification, allowing for the covalent attachment of molecular layers to a variety of substrates, including metals, semiconductors, and polymers. The pyrazine diazonium ion derived from this compound could be used to functionalize surfaces, creating new materials with tailored electronic, catalytic, or sensory properties. The pyrazine core itself is a component of catalysts and other biologically active molecules, suggesting that materials incorporating this moiety could have unique applications. mdpi.comnih.gov Researchers could explore the polymerization of this compound or its derivatives to create novel conductive or porous polymers, leveraging the aromatic and nitrogen-rich structure of the pyrazine ring.

Interdisciplinary Approaches in Chemical Biology Research

Chemical biology provides a powerful framework for exploring the therapeutic potential of this compound. This interdisciplinary field combines the precision of synthetic chemistry with the tools of molecular biology to probe and manipulate biological systems. tue.nlrhodes.edu

A key future direction is the synthesis of this compound-based molecular probes. By attaching fluorescent tags or affinity labels, researchers can visualize the compound's distribution within cells, identify its specific molecular targets beyond DNA, and study its mechanism of action in real-time. This aligns with modern chemical biology approaches used to study protein-protein interactions and other cellular processes. tue.nl

Furthermore, inspiration can be drawn from the extensive research on hybrid molecules that combine a pyrazine core with fragments of natural products to enhance biological activity. mdpi.comnih.gov Synthesizing hybrids of this compound with other bioactive scaffolds (e.g., chalcones, resveratrol, curcumin) could lead to next-generation compounds with improved efficacy, better target specificity, and reduced toxicity. mdpi.comnih.gov These interdisciplinary efforts are essential for fully realizing the biomedical potential of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for pyrazine diazohydroxide, and how do reaction conditions influence yield and purity?

- Methodology : this compound is synthesized via diazotization and reduction pathways. Diazonium salts are formed by reacting aniline derivatives with sodium nitrite under acidic conditions (e.g., HCl). Subsequent reduction using agents like sodium sulfite or zinc powder yields the diazohydroxide structure. For example, sodium nitrite and hydrochloric acid are used to generate diazonium intermediates at 0–5°C, followed by controlled reduction at 80–85°C to optimize purity . Reaction pH (6.2–6.7) and temperature are critical to minimize side products like polymeric byproducts.

Q. How is the antitumor mechanism of this compound characterized at the molecular level?

- Methodology : Studies utilize DNA alkylation assays and cross-resistance profiling. PZDH acts as an alkylating agent, forming covalent DNA adducts that disrupt replication. Cross-resistance studies in murine leukemia models (e.g., L1210 and P388 cell lines) reveal that PZDH shares resistance mechanisms with melphalan (another alkylating agent), suggesting overlapping DNA repair pathways like O⁶-alkylguanine-DNA alkyltransferase (AGT) activity. In contrast, no cross-resistance is observed with doxorubicin or cisplatin, indicating distinct molecular targets .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary tools. Variable-temperature NMR (e.g., 193–273 K) identifies encapsulated pyrazine ligands in coordination complexes, while X-ray analysis confirms packing coefficients (e.g., 3.48 Å interplanar distances for π-π interactions). Purity is assessed via HPLC coupled with mass spectrometry to detect trace impurities from incomplete reduction steps .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s efficacy between preclinical models and clinical trials?

- Methodology : Comparative analysis of dosing schedules and endpoints. Preclinical murine models (e.g., LOX melanoma xenografts) use log₁₀ cell kill metrics and metastasis suppression, while clinical trials (e.g., Phase II in hormone-refractory prostate cancer) rely on PSA decline. Discrepancies arise due to differences in tumor microenvironment (e.g., hypoxia in solid tumors) and species-specific pharmacokinetics. Adjusting dose intensity (mg/m²/week) and incorporating hypoxia-targeted delivery systems are proposed to bridge efficacy gaps .

Q. What strategies optimize this compound’s therapeutic schedule to maximize efficacy against metastases?

- Methodology : Metastasis-specific bioassays in murine models. Subcutaneous LOX tumors with spontaneous pulmonary metastases are treated with PZDH, revealing a 2-log₁₀ greater cell kill in metastases than primary tumors. Prolonged intravenous infusion (e.g., 24-hour cycles) enhances drug distribution to metastatic niches. Pharmacokinetic modeling identifies optimal AUC/MIC ratios for suppressing micrometastases .

Q. How do cross-resistance profiles influence the selection of this compound in combination therapies?

- Methodology : Drug combination matrices in resistant cell lines. Murine leukemias resistant to melphalan show cross-resistance to PZDH, but not to non-alkylating agents (e.g., vincristine). Synergy screens (e.g., Chou-Talalay method) test PZDH with AGT inhibitors (e.g., O⁶-benzylguanine) to overcome resistance. In vitro cytotoxicity assays under hypoxic conditions further validate combinatorial efficacy .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodology : Molecular dynamics (MD) and density functional theory (DFT). A 24-mode vibrational Hamiltonian models S₁/S₂ electronic state coupling in pyrazine derivatives, validated via multiconfiguration time-dependent Hartree (MCTDH) simulations. DFT calculations predict redox activation pathways (e.g., electron transfer from Cr(II) to pyrazine ligands in coordination polymers), guiding the design of PZDH analogs with enhanced DNA-binding affinity .

Q. How do structural modifications of this compound affect its pharmacological properties?

- Methodology : Structure-activity relationship (SAR) studies. Pyrrolopyrazine derivatives (e.g., pyrrolo[1,2-a]pyrazine) are synthesized via cycloaddition or C-H arylation to enhance kinase inhibition. Modifications at the diazohydroxide group (e.g., substituting sodium with organometallic counterions) alter solubility and bioavailability. In vivo efficacy is tested in orthotopic tumor models with pharmacokinetic profiling of half-life and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。